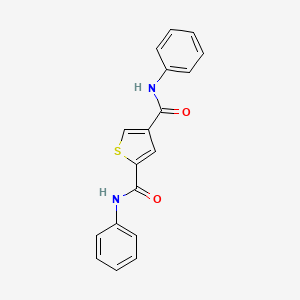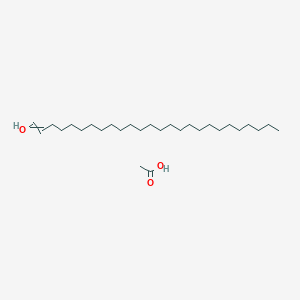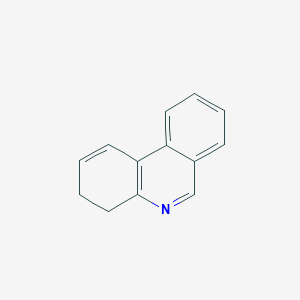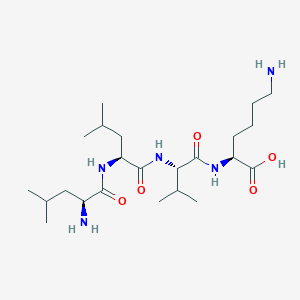![molecular formula C22H16Cl2Se2 B14219578 Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] CAS No. 823178-65-0](/img/structure/B14219578.png)
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is an organoselenium compound with the molecular formula C22H16Cl2Se2 This compound is characterized by the presence of two selenium atoms and two chloromethyl groups attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] typically involves the reaction of 3-(chloromethyl)-2-naphthalenyl derivatives with selenium reagents. One common method is the oxidative coupling of 3-(chloromethyl)-2-naphthalenyl selenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and the use of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenols or other reduced selenium species.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-selenium or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can react with the chloromethyl groups under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while nucleophilic substitution can produce various substituted naphthalenyl derivatives.
科学研究应用
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against biofilm-forming bacteria and fungi.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which diselenide, bis[3-(chloromethyl)-2-naphthalenyl] exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, acting as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can disrupt microbial biofilms by interfering with the formation and stability of the biofilm matrix.
相似化合物的比较
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant and antimicrobial properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is unique due to the presence of chloromethyl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
823178-65-0 |
|---|---|
分子式 |
C22H16Cl2Se2 |
分子量 |
509.2 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-[[3-(chloromethyl)naphthalen-2-yl]diselanyl]naphthalene |
InChI |
InChI=1S/C22H16Cl2Se2/c23-13-19-9-15-5-1-3-7-17(15)11-21(19)25-26-22-12-18-8-4-2-6-16(18)10-20(22)14-24/h1-12H,13-14H2 |
InChI 键 |
WKGZYGPCDJAOPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)[Se][Se]C3=CC4=CC=CC=C4C=C3CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)

methanone](/img/structure/B14219541.png)




![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
